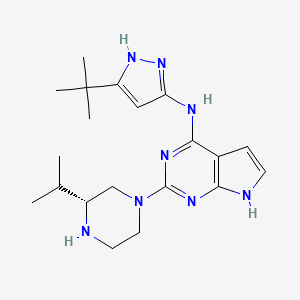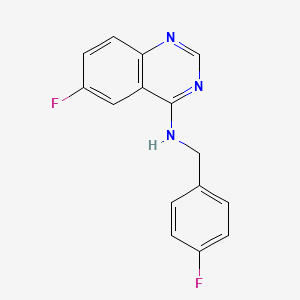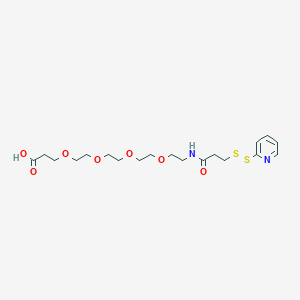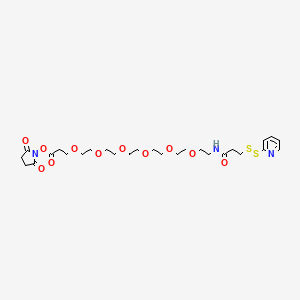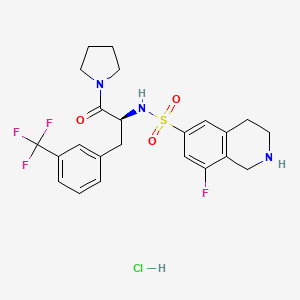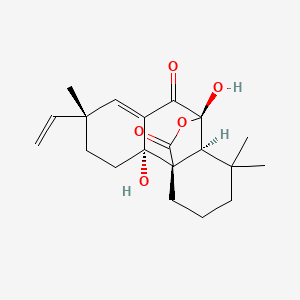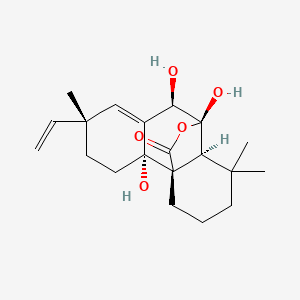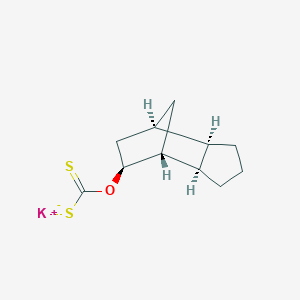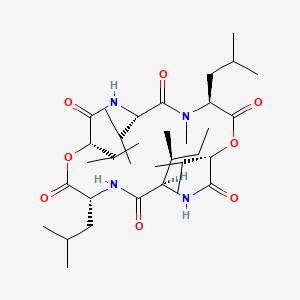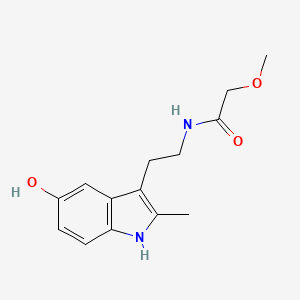
Ogt-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OGT-IN-2 is a potent inhibitor of O-GlcNAc transferase, an enzyme responsible for the addition of N-acetylglucosamine to serine and threonine residues on proteinsThis compound has been widely used in scientific research to study the effects of O-GlcNAcylation and its implications in various diseases .
Preparation Methods
The synthesis of OGT-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of this compound.
Functional group introduction: Specific functional groups are introduced to the core structure through various chemical reactions, such as nucleophilic substitution or electrophilic addition.
Chemical Reactions Analysis
OGT-IN-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on this compound.
Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.
Scientific Research Applications
OGT-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used to study the chemical properties and reactivity of O-GlcNAc transferase inhibitors.
Biology: In biological research, this compound is employed to investigate the role of O-GlcNAcylation in cellular processes, such as signal transduction, transcription, and stress response.
Medicine: this compound is used in medical research to explore the potential therapeutic applications of O-GlcNAc transferase inhibitors in diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: In the pharmaceutical industry, this compound is utilized in the development of new drugs targeting O-GlcNAc transferase
Mechanism of Action
OGT-IN-2 exerts its effects by inhibiting the activity of O-GlcNAc transferase, thereby preventing the addition of N-acetylglucosamine to serine and threonine residues on proteins. This inhibition disrupts the normal function of O-GlcNAcylation, leading to alterations in various cellular processes. The molecular targets of this compound include proteins involved in signal transduction, transcription, and stress response pathways. By modulating these pathways, this compound can influence cell growth, differentiation, and survival .
Comparison with Similar Compounds
OGT-IN-2 is unique among O-GlcNAc transferase inhibitors due to its high potency and specificity. Similar compounds include:
OSMI-1: Another potent O-GlcNAc transferase inhibitor with a different chemical structure.
OSMI-2: A derivative of OSMI-1 with improved potency and selectivity.
This compound stands out due to its specific inhibition of O-GlcNAc transferase, making it a valuable tool for studying the role of O-GlcNAcylation in various biological processes and diseases.
Properties
IUPAC Name |
3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPZEZRNGAXCJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
